molecular formula C22H18ClF3N4O2 B11494399 4-chloro-2-phenyl-5-(4-{[2-(trifluoromethyl)phenyl]carbonyl}piperazin-1-yl)pyridazin-3(2H)-one

4-chloro-2-phenyl-5-(4-{[2-(trifluoromethyl)phenyl]carbonyl}piperazin-1-yl)pyridazin-3(2H)-one

Cat. No.: B11494399
M. Wt: 462.8 g/mol
InChI Key: KVPFIAMBYBHYIQ-UHFFFAOYSA-N
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Description

4-Chloro-2-phenyl-5-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-phenyl-5-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the trifluoromethylbenzoyl group. The final steps involve the formation of the dihydropyridazinone ring and the chlorination of the phenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-phenyl-5-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-Chloro-2-phenyl-5-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}-2,3-dihydropyridazin-3-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its functional groups can be exploited in the design of novel materials with specific properties, such as enhanced conductivity or stability.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 4-chloro-2-phenyl-5-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-fluoro-5-nitrobenzoic acid: Shares the chloro and phenyl groups but differs in other functional groups and overall structure.

    2-Aminothiazole-based compounds: Contain nitrogen and sulfur heterocycles, offering different biological activities and applications.

    Imidazole derivatives: Feature a five-membered ring with nitrogen atoms, known for their broad range of chemical and biological properties.

Uniqueness

4-Chloro-2-phenyl-5-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}-2,3-dihydropyridazin-3-one is unique due to its combination of a dihydropyridazinone ring, a piperazine moiety, and a trifluoromethylbenzoyl group

Properties

Molecular Formula

C22H18ClF3N4O2

Molecular Weight

462.8 g/mol

IUPAC Name

4-chloro-2-phenyl-5-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridazin-3-one

InChI

InChI=1S/C22H18ClF3N4O2/c23-19-18(14-27-30(21(19)32)15-6-2-1-3-7-15)28-10-12-29(13-11-28)20(31)16-8-4-5-9-17(16)22(24,25)26/h1-9,14H,10-13H2

InChI Key

KVPFIAMBYBHYIQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl)C(=O)C4=CC=CC=C4C(F)(F)F

Origin of Product

United States

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